molecular formula C26H26N4O3S B2565168 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-57-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2565168
CAS No.: 1021224-57-6
M. Wt: 474.58
InChI Key: UROPTBBUNIJZBB-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Scientific Research Applications

Kinase Inhibition Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the signaling processes within cells. Pyrazolo[3,4-b]pyridine has proven particularly versatile due to its ability to interact with kinases via multiple binding modes. It's a common scaffold in kinase inhibitors, allowing for potent and selective inhibition. Several patents have claimed this scaffold for kinase inhibition, highlighting its broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase but can also form other key interactions within the kinase pocket. The presence of this compound in kinase inhibitors suggests its potential utility in targeting various diseases that involve aberrant kinase activity. The versatility of pyrazolo[3,4-b]pyridine, compared to other heterocycles, makes it an attractive option in drug design for its potential to achieve multiple kinase binding modes, providing an advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Biochemical Analysis

Biochemical Properties

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of GIRK1/2 potassium channels . GIRK channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways that modulate cellular excitability . The compound interacts with GIRK1/2 channels by binding to specific sites on the channel proteins, leading to their activation . This interaction enhances the flow of potassium ions into the cell, which can modulate various physiological processes .

Cellular Effects

The activation of GIRK1/2 channels by this compound has significant effects on cellular function . In neurons, the activation of these channels can lead to hyperpolarization of the cell membrane, reducing neuronal excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s effects on GIRK channels in cardiac cells can influence heart rate and rhythm .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GIRK1/2 channel complex . This binding induces a conformational change in the channel proteins, leading to their activation . The activation of GIRK channels results in an increased influx of potassium ions, which can modulate the activity of downstream signaling pathways and affect gene expression . The compound’s selectivity for GIRK1/2 channels over other GIRK subtypes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods . Degradation of the compound can occur, leading to a gradual decrease in its efficacy . Long-term studies have shown that the compound can maintain its effects on cellular function for several hours in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound effectively activates GIRK1/2 channels without causing significant adverse effects . At higher doses, toxic effects such as bradycardia and hypotension have been observed . The threshold for these adverse effects is an important consideration for potential therapeutic applications .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy . The involvement of specific cytochrome P450 enzymes in the metabolism of the compound has been identified .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments . This distribution pattern is crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it interacts with GIRK channels . The compound’s targeting to the plasma membrane is facilitated by specific post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular excitability and signaling pathways .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-bis(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-16-4-8-19(9-5-16)23-14-22(26(31)27-20-10-6-17(2)7-11-20)24-18(3)29-30(25(24)28-23)21-12-13-34(32,33)15-21/h4-11,14,21H,12-13,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPTBBUNIJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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